1-(3,5-Dichlorophenyl)ethane-1,2-diol
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Overview
Description
1-(3,5-Dichlorophenyl)ethane-1,2-diol is an organic compound with the molecular formula C8H8Cl2O2 It is characterized by the presence of a dichlorophenyl group attached to an ethane-1,2-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichlorophenyl)ethane-1,2-diol typically involves the reaction of 3,5-dichlorobenzaldehyde with ethylene glycol under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hemiacetal, which is subsequently reduced to yield the desired diol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dichlorophenyl)ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the diol into alcohols or alkanes.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,5-Dichlorophenyl)ethane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichlorophenyl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The dichlorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the diol moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dichlorophenyl)ethane-1,2-diol
- 1-(3,5-Dibromophenyl)ethane-1,2-diol
- 1-(3,5-Difluorophenyl)ethane-1,2-diol
Uniqueness
1-(3,5-Dichlorophenyl)ethane-1,2-diol is unique due to the presence of two chlorine atoms at the 3 and 5 positions of the phenyl ring. This specific substitution pattern imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules. Compared to its analogs, the dichlorinated compound may exhibit different chemical and biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
1556048-27-1 |
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Molecular Formula |
C8H8Cl2O2 |
Molecular Weight |
207.05 g/mol |
IUPAC Name |
1-(3,5-dichlorophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C8H8Cl2O2/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8,11-12H,4H2 |
InChI Key |
ZBSQIDHJYGHSTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(CO)O |
Origin of Product |
United States |
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